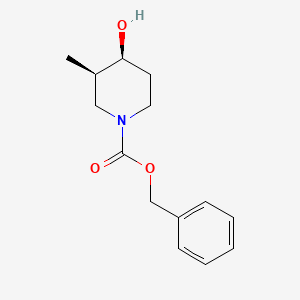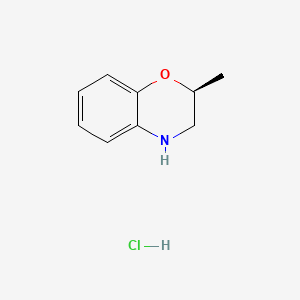
Benzyl cis-4-hydroxy-3-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
The synthesis of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.
Methylation: Introduction of the methyl group at the 3-position.
Carboxylation: Introduction of the carboxylate group at the 1-position.
Benzylation: Introduction of the benzyl group to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The benzyl group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but different functional groups.
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but different stereochemistry.
The uniqueness of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m1/s1 |
Clé InChI |
OAWJJFYEWGRHNA-YPMHNXCESA-N |
SMILES isomérique |
C[C@@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)



![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)



![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)





